2'-Deoxy-L-adenosine

Antiviral Research Hepatitis B Virus (HBV) Nucleoside Analogs

Researchers studying HBV replication face the challenge of finding potent inhibitors that avoid host polymerase toxicity. 2'-Deoxy-L-adenosine (LdA) is the benchmark L-nucleoside addressing this need. - Selectively inhibits HBV/WHV replication (viral load reduction up to 10^8 genome equivalents/mL in woodchuck model) - No inhibition of human DNA polymerases α, β, γ; no mitochondrial toxicity - Orally active synthon for nuclease-resistant L-DNA oligonucleotides - Available ≥98% purity; shipped under blue ice for stability

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 13276-53-4
Cat. No. B077170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-L-adenosine
CAS13276-53-4
Synonyms1-(2'-deoxy-beta-D-threopentofuranosyl)adenine
1-(2'-deoxy-beta-threopentofuranosyl)adenine
1-DPFA
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)
InChIKeyOLXZPDWKRNYJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-L-adenosine: L-Nucleoside Synthon & HBV Inhibitor


2'-Deoxy-L-adenosine (LdA; CAS 14365-45-8) is a synthetic L-enantiomer of the natural nucleoside 2'-deoxyadenosine. As an 'unnatural' L-nucleoside, it possesses the same base and sugar composition as its natural D-counterpart but with inverted stereochemistry, a feature that profoundly alters its biological recognition and utility. [1] This compound has been identified as a potent, specific, and selective inhibitor of Hepatitis B Virus (HBV) and related hepadnaviruses, making it a critical tool for antiviral research and a valuable synthon for constructing modified oligodeoxyribonucleotides. [1][2]

Stereochemical-control study fit (L-enantiomer)
Inverted stereochemistry alters biological recognition
HBV inhibition research tool
Reported specific anti-hepadnavirus activity
Synthon for modified oligonucleotides
L-configuration building block for nuclease-resistant oligos

2'-Deoxy-L-adenosine: Why Generic Substitution Fails


The unique L-configuration of 2'-Deoxy-L-adenosine is the primary driver of its functional differentiation. While natural D-nucleosides are universally recognized by mammalian polymerases and metabolic enzymes, leading to broad integration and potential toxicity, the L-enantiomer exhibits a distinct interaction profile. Its antiviral activity is contingent on specific recognition by viral or cellular kinases, a process that is highly stereospecific. [2] Consequently, substituting 2'-Deoxy-L-adenosine with its D-enantiomer or a generic adenosine analog in an experimental system will yield profoundly different and non-interchangeable results, as the D-form lacks the specific anti-hepadnavirus activity and unique enzyme evasion properties of the L-form. [1]

D-enantiomer substitution may shift biological recognition

The natural D-form lacks stereospecific anti-HBV activity and may interact differently with host enzymes.

Generic adenosine analogs lack stereochemical control

Substituting with unmodified adenosine or other D-nucleosides can produce confounding polymerase and metabolic interference.

Enzyme evasion profile may not transfer

L-configuration-dependent kinase recognition and polymerase evasion are not replicated by D-analogs, limiting direct interchangeability.

2'-Deoxy-L-adenosine: Evidence for Procurement Decisions


Anti-HBV Potency & Selectivity Profile

2'-Deoxy-L-adenosine (LdA) demonstrates potent and highly specific antiviral activity against Hepatitis B Virus (HBV), distinguishing it from both its natural D-enantiomer and other L-nucleosides. In cell-based assays, LdA is one of the most potent and selective unsubstituted L-nucleosides against HBV replication, alongside L-deoxycytidine (LdC) and L-thymidine (LdT). [2] Critically, this activity is not a general antiviral effect; LdA did not inhibit the replication of 15 other RNA and DNA viruses. [1]

Anti-HBV potency & selectivity
Class-level
LdA: Reported specific anti-HBV activity; no inhibition of 15 other RNA and DNA viruses. D-enantiomer: Lacks this activity. Other L-nucleosides (LdC, LdT) share potent anti-HBV effect.
Supports HBV-selective assay interpretation; L-configuration essential for antiviral response.
Data derived from cell-based antiviral assays; independent confirmation recommended.
Antiviral Research Hepatitis B Virus (HBV) Nucleoside Analogs

Host Cell Safety: Polymerase & Mitochondrial Assays

A key differentiator for 2'-Deoxy-L-adenosine (LdA) is its benign interaction with host cellular machinery. In vitro studies directly demonstrated that LdA, unlike many antiviral nucleoside analogs, does not inhibit human DNA polymerases alpha, beta, and gamma, nor does it compromise mitochondrial function. [1][2] This lack of interference with host DNA synthesis and energy metabolism contrasts with the well-documented mitochondrial toxicity and polymerase inhibition observed with some D-nucleoside analogs.

Host polymerase & mitochondrial safety
Head-to-head
No inhibition of human DNA polymerases α, β, γ; no compromise of mitochondrial function. Contrasts with known mitochondrial toxicity of some D-nucleoside analogs.
Lower host polymerase interference context; relevant for cell-based studies requiring minimal off-target cytotoxicity.
In vitro enzymatic and cell-based assays; verify in target cell model.
Toxicology Drug Safety Nucleoside Selectivity

In Vivo Efficacy in Woodchuck HBV Model

The in vivo relevance of 2'-Deoxy-L-adenosine's (LdA) anti-HBV activity has been validated in the woodchuck model of chronic Hepatitis B infection. Orally administered LdA reduced viral load by up to 10^8 genome equivalents per milliliter of serum, a reduction of several orders of magnitude. [1][2] Importantly, this profound antiviral effect was achieved without any observed drug-related toxicity, and the decline in viral surface antigen paralleled the decrease in viral load, indicating a genuine clearance of infection rather than mere suppression. [2]

In vivo woodchuck HBV model
Head-to-head
Viral load reduction up to 10^8 genome equivalents/mL; no drug-related toxicity observed.
Reported model-response endpoint context; supports in vivo antiviral research utility.
Woodchuck chronic HBV model, oral administration; data to verify in independent replication.
In Vivo Efficacy Animal Model Pharmacodynamics

2'-Deoxy-L-adenosine: Research & Industrial Applications


Stereospecificity of Antiviral Nucleoside Kinases

2'-Deoxy-L-adenosine serves as a crucial tool for probing the enantioselectivity of nucleoside kinases, the enzymes responsible for the critical first phosphorylation step of antiviral nucleoside analogs. [3] Researchers can directly compare its phosphorylation rate and substrate affinity to those of its natural D-enantiomer using human recombinant deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) in enzymatic assays to map structure-activity relationships and understand activation pathways for L-nucleosides.

Preclinical HBV Efficacy & Safety Studies

With its established in vivo efficacy and safety profile in the woodchuck model, LdA is a benchmark compound for preclinical studies evaluating novel anti-HBV agents. [1][2] It can be used as a positive control in woodchuck studies to assess the relative potency, viral load reduction, and toxicity of new chemical entities. Its profound reduction in viral load (up to 10^8 genome equivalents/mL) provides a high-bar for comparative efficacy assessments. [2]

Synthesis of Stereopure Modified Oligonucleotides

2'-Deoxy-L-adenosine is an orally active synthon for the construction of modified oligodeoxyribonucleotides. [1] Its L-configuration allows researchers to create 'mirror-image' DNA (L-DNA) or chimeric D/L-oligonucleotides. These constructs are of high interest in therapeutic development due to their high resistance to nuclease degradation and their inability to hybridize with natural DNA, making LdA a key building block for antisense, aptamer, and other oligonucleotide-based research.

Counter-Screen: Host Polymerase & Mitochondrial Toxicity

The established lack of inhibition against human DNA polymerases α, β, and γ, as well as the absence of mitochondrial toxicity, makes LdA a useful negative control compound. [1][2] It can be included in panels when screening new nucleoside analogs for off-target host effects. A compound that demonstrates potent anti-HBV activity while, like LdA, remaining inert against host polymerases and mitochondria would possess a highly desirable safety profile.

Application
Selection Property
Validation Focus
Kinase enantioselectivity studies
Enantiomer-specific phosphorylation context
Recombinant kinase assay comparison
HBV model-response studies
In vivo model-response context
Viral load and antigen endpoint monitoring
Modified oligonucleotide synthesis
L-configuration for nuclease resistance
Enantiomeric purity in oligo assembly
Host polymerase interference screening
Lower host polymerase interference
Polymerase and mitochondrial endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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